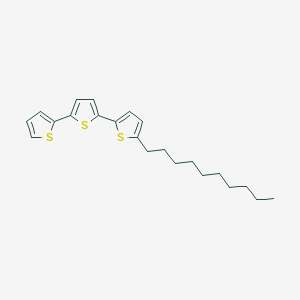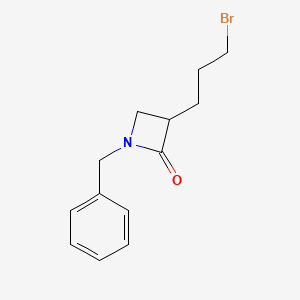![molecular formula C5H9BNO B12551381 Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl CAS No. 146000-02-4](/img/structure/B12551381.png)
Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl is a heterocyclic compound that contains boron, nitrogen, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl typically involves the reaction of boronic acids with amino alcohols under specific conditions. One common method involves the use of boronic acid derivatives and amino alcohols in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the oxazaborolidine ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding borane derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include boronic acid derivatives, borane derivatives, and substituted oxazaborolidines, depending on the type of reaction and the reagents used .
Scientific Research Applications
Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst in various reactions by facilitating the formation of transition states and lowering the activation energy required for the reaction to proceed . In biological systems, it may interact with enzymes and other proteins, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Known for its potent inhibitory activity against fibroblast growth factor receptors.
Pyrrolo[2,1-f][1,2,4]triazine: A promising scaffold for the development of kinase inhibitors used in cancer therapy.
Uniqueness
Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl is unique due to its boron-containing structure, which imparts distinct chemical properties and reactivity compared to other heterocyclic compounds. Its ability to act as a versatile catalyst in various organic reactions and its potential bioactivity make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
146000-02-4 |
|---|---|
Molecular Formula |
C5H9BNO |
Molecular Weight |
109.94 g/mol |
InChI |
InChI=1S/C5H9BNO/c1-2-5-4-8-6-7(5)3-1/h5H,1-4H2 |
InChI Key |
VGVXSHWDGIXFKX-UHFFFAOYSA-N |
Canonical SMILES |
[B]1N2CCCC2CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B12551303.png)
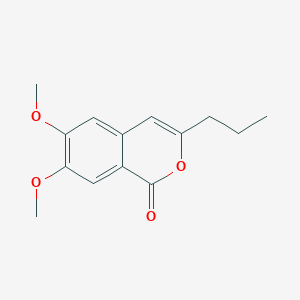




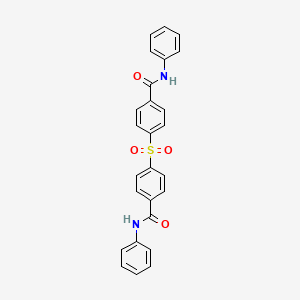
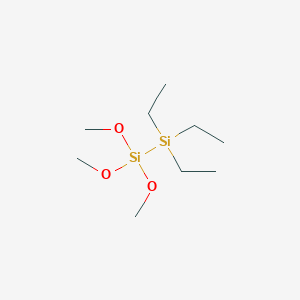
![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
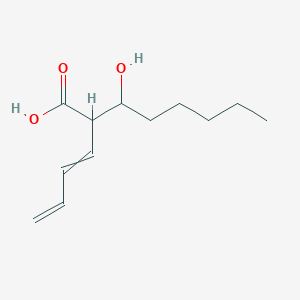

(prop-2-en-1-yl)silane](/img/structure/B12551378.png)
